molecular formula C26H27ClN6O2 B14095105 (Z)-7-(2-chlorobenzyl)-3-methyl-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

(Z)-7-(2-chlorobenzyl)-3-methyl-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14095105
M. Wt: 491.0 g/mol
InChI Key: LSEGQVMRTRMPHD-YFHOEESVSA-N
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Description

(Z)-7-(2-chlorobenzyl)-3-methyl-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by its complex structure, which includes a chlorobenzyl group, a methyl group, and a phenylallyl piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-(2-chlorobenzyl)-3-methyl-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the chlorobenzyl group, methyl group, and phenylallyl piperazine moiety through various substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and coupling reagents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-(2-chlorobenzyl)-3-methyl-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-(2-chlorobenzyl)-3-methyl-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and kinetics.

Biology

In biological research, this compound could be used to investigate the role of purine derivatives in cellular processes. It may also be used in the development of biochemical assays to study enzyme activity and inhibition.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and modification could lead to the development of new materials with desirable properties.

Mechanism of Action

The mechanism of action of (Z)-7-(2-chlorobenzyl)-3-methyl-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-7-(2-chlorobenzyl)-3-methyl-8-(4-(3-phenylallyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione include other purine derivatives with different substituents. Examples include:

  • 7-Benzyl-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
  • 7-(2-Chlorobenzyl)-3-methyl-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological and chemical properties, making it valuable for various applications.

Properties

Molecular Formula

C26H27ClN6O2

Molecular Weight

491.0 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-[(Z)-3-phenylprop-2-enyl]piperazin-1-yl]purine-2,6-dione

InChI

InChI=1S/C26H27ClN6O2/c1-30-23-22(24(34)29-26(30)35)33(18-20-11-5-6-12-21(20)27)25(28-23)32-16-14-31(15-17-32)13-7-10-19-8-3-2-4-9-19/h2-12H,13-18H2,1H3,(H,29,34,35)/b10-7-

InChI Key

LSEGQVMRTRMPHD-YFHOEESVSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C/C=C\C4=CC=CC=C4)CC5=CC=CC=C5Cl

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=CC4=CC=CC=C4)CC5=CC=CC=C5Cl

Origin of Product

United States

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